2'-Deoxyadenosine 3'-monophosphate

Adenylyl cyclase P-site inhibition cAMP signaling

Procure 2'-Deoxyadenosine 3'-monophosphate (2'-d-3'-AMP) for precise adenylyl cyclase P-site inhibition (IC₅₀≈50μM; 27-fold selectivity for type V isoforms) and specific DNase II activity detection. Its 3'-phosphate ester confers distinct substrate specificity versus 5'-dAMP, essential for accurate enzyme kinetics and DNA damage modeling. High-purity grade required.

Molecular Formula C10H14N5O6P
Molecular Weight 331.22 g/mol
CAS No. 15731-72-3
Cat. No. B101680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyadenosine 3'-monophosphate
CAS15731-72-3
Synonyms2'-deoxy-3'-adenosine monophosphate
2'-deoxy-3'-AMP
Molecular FormulaC10H14N5O6P
Molecular Weight331.22 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)O
InChIInChI=1S/C10H14N5O6P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(6(2-16)20-7)21-22(17,18)19/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1
InChIKeyUEUPTUCWIHOIMK-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxyadenosine 3'-monophosphate (CAS 15731-72-3) – Core Identity and Procurement-Relevant Chemical Class


2'-Deoxyadenosine 3'-monophosphate (2'-d-3'-AMP; CAS 15731-72-3) is a purine 2'-deoxyribonucleoside 3'-monophosphate with the molecular formula C₁₀H₁₄N₅O₆P and a molecular weight of 331.22 g/mol [1]. It belongs to the class of 2'-deoxyadenosine phosphates and is structurally distinguished by a monophosphate group esterified at the 3'-hydroxyl of the 2'-deoxyribose moiety . As a P-site inhibitor of adenylyl cyclase and a metabolite in DNA catabolism, this compound is of interest to researchers studying cAMP signaling, nucleotide metabolism, and DNA damage repair mechanisms [2].

Why 2'-Deoxyadenosine 3'-monophosphate Cannot Be Substituted with Other dAMP Isomers or Nucleotide Analogs


Substitution of 2'-deoxyadenosine 3'-monophosphate with its 5'-monophosphate isomer (5'-dAMP) or ribose-containing analog (3'-AMP) is scientifically invalid due to profound differences in enzyme recognition, metabolic stability, and signaling function. While 5'-dAMP serves as a canonical DNA precursor and substrate for 5'-nucleotidases, the 3'-phosphate isomer exhibits distinct substrate specificity for 3'-nucleotidases and generates unique inhibition profiles at adenylyl cyclase [1]. Furthermore, the absence of the 2'-hydroxyl in 2'-d-3'-AMP confers enhanced chemical stability relative to 3'-AMP, which contains the labile 2'-OH group found in RNA [2]. These structural differences translate into quantifiable divergence in enzyme kinetics, binding affinities, and biological half-life, as substantiated by the comparative evidence below [3].

Quantitative Differentiation of 2'-Deoxyadenosine 3'-monophosphate Against Structural Analogs


Adenylyl Cyclase Inhibition: 2'-d-3'-AMP Exhibits ~50 μM IC₅₀ in ACV-ACII Fusion Protein

2'-Deoxyadenosine 3'-monophosphate inhibits adenylyl cyclase with an IC₅₀ of approximately 50 μM in standard assays using the ACV-ACII fusion protein [1]. In contrast, the more potent analog 2',5'-dideoxyadenosine 3'-triphosphate (2',5'-dd-3'-ATP) exhibits an IC₅₀ of 40–460 nM in detergent-dispersed rat brain preparations, representing a ~100- to 1000-fold greater potency [2]. This potency differential makes 2'-d-3'-AMP a suitable moderate-affinity probe for studying P-site inhibition without the extreme potency that may complicate dose-response profiling [3].

Adenylyl cyclase P-site inhibition cAMP signaling

Depurination Kinetics: 3'-Phosphate Position Confers Differential Acid Lability

Under acidic conditions, the rate of adenine base cleavage from 2'-deoxyadenosine 3'-monophosphate differs from that of its 5'-monophosphate isomer. First-order rate constants measured for the acid-catalyzed depurination of 2'-deoxyadenosine and its 3'- and 5'-monophosphates demonstrate that the phosphate position influences the electronic environment of the N-glycosidic bond, thereby modulating depurination susceptibility [1]. While the absolute rate constants were not publicly extracted in this summary, the study establishes that 3'-dAMP and 5'-dAMP are not kinetically equivalent in acid-catalyzed depurination [2].

Nucleotide stability DNA damage Depurination

Dephosphorylation Specificity: 3'-dAMP Is a Substrate for Acid Nucleotidase

In rat spleen and liver postmicrosomal supernatants, 3'-dAMP is dephosphorylated at an appreciable rate comparable to that of 3'-AMP [1]. The activity towards 3'-dAMP was resolved into two components: one coinciding with the acid nucleotidase (EC 3.1.3.31) that also dephosphorylates 3'-AMP, and a second Mg²⁺-requiring component likely corresponding to deoxyinosine-activated nucleotidase [2]. This contrasts with 5'-dAMP, which is primarily hydrolyzed by 5'-nucleotidases (EC 3.1.3.5) [3]. The distinct enzyme specificity confirms that 3'-dAMP and 5'-dAMP are not interchangeable substrates in nucleotide catabolism assays.

Nucleotidase Phosphatase Nucleotide catabolism

Radical Formation Site Specificity: Phosphate Position Deactivates Sugar Radical Generation

Photo-excitation of one-electron oxidized adenine in 2'-deoxyadenosine derivatives reveals that the position of the phosphate group modulates radical formation. In aqueous glasses at 143 K, illumination of 3'-dAMP and 5'-dAMP leads to 80–100% conversion to sugar radicals at C5' and C3' [1]. Critically, the phosphate group deactivates radical formation at the site of substitution, meaning that 3'-dAMP exhibits reduced C3' radical generation relative to C5', while 5'-dAMP shows the opposite pattern [2]. This positional effect on radical site specificity is not observed with the parent nucleoside 2'-deoxyadenosine, which lacks the phosphate moiety [3].

DNA damage Free radicals Radiation chemistry

Adenylyl Cyclase Isoform Selectivity: 27-Fold Preference for Type V Over Type II

2'-Deoxyadenosine 3'-monophosphate exhibits isoform-selective inhibition of mammalian adenylyl cyclases. In comparative studies, this compound demonstrated a 27-fold selectivity for inhibiting type V adenylyl cyclase relative to type II . This selectivity profile contrasts with that of other P-site ligands such as 9-(tetrahydro-2-furyl) adenine, which shows a 130-fold selectivity for type V inhibition [1]. The moderate but measurable isoform selectivity of 2'-d-3'-AMP makes it a useful tool for discriminating between adenylyl cyclase isoforms in tissue-specific signaling studies [2].

Isoform selectivity Adenylyl cyclase P-site ligand

DNase Product Generation: 3'-dAMP Is Released Rapidly by DNase II

In enzymatic digestion of oligonucleotides, DNase II produces 3'-dAMP quite rapidly from both diastereomers of d[ApAp(S)ApA], whereas DNase I releases 5'-dAMP from d[pApAp(S)ApA] only slowly [1]. This divergent cleavage pattern reflects the fundamental difference in nuclease specificity: DNase II cleaves DNA to yield 3'-phosphate termini, while DNase I generates 5'-phosphate products . Consequently, 3'-dAMP is the diagnostic product of DNase II activity and cannot be substituted with 5'-dAMP in assays designed to monitor DNase II function [2].

DNase Nuclease Oligonucleotide digestion

High-Value Application Scenarios for 2'-Deoxyadenosine 3'-monophosphate


P-Site Inhibition Studies of Mammalian Adenylyl Cyclase

Employ 2'-deoxyadenosine 3'-monophosphate as a moderate-affinity P-site inhibitor (IC₅₀ ≈ 50 μM) to characterize adenylyl cyclase activity in cell lysates or purified enzyme preparations. The compound's 27-fold selectivity for type V over type II isoforms enables isoform discrimination in tissues expressing multiple adenylyl cyclase subtypes . Researchers studying cAMP-dependent signaling pathways should procure the 3'-monophosphate isomer specifically, as 5'-dAMP lacks P-site inhibitory activity [1].

DNase II Activity Assays and Nuclease Specificity Profiling

Use 2'-deoxyadenosine 3'-monophosphate as a reference standard for HPLC or LC-MS quantification of DNase II digestion products. Because DNase II rapidly releases 3'-dAMP from oligonucleotide substrates while DNase I generates 5'-dAMP, the presence of 3'-dAMP serves as a specific biomarker for DNase II activity [2]. This application is critical for researchers studying lysosomal DNA degradation, apoptosis-associated DNA fragmentation, and nuclease inhibitor screening .

DNA Damage and Radical Chemistry Investigations

Utilize 2'-deoxyadenosine 3'-monophosphate in ESR or radical trapping studies to investigate site-specific sugar radical formation in DNA damage models. The phosphate group at the 3'-position deactivates C3' radical generation relative to C5', creating a distinct radical distribution pattern compared to 5'-dAMP or the parent nucleoside [3]. This positional effect is essential for accurately modeling strand break patterns induced by ionizing radiation or oxidative stress in DNA [4].

Nucleotide Catabolism and 3'-Nucleotidase Substrate Studies

Incorporate 2'-deoxyadenosine 3'-monophosphate as a substrate for acid nucleotidase (EC 3.1.3.31) and 3'-nucleotidase (EC 3.1.3.6) activity assays. The compound is dephosphorylated in rat spleen and liver postmicrosomal supernatants with a pH optimum of 4.5–5.0, and the activity can be resolved into Mg²⁺-dependent and Mg²⁺-independent components [5]. This makes 3'-dAMP an indispensable tool for studying the enzymatic machinery of purine salvage and nucleotide catabolism, where 5'-dAMP would be an inappropriate substrate [6].

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